2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Catalog No.
S615227
CAS No.
136379-59-4
M.F
C34H59NO14
M. Wt
705.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-...

CAS Number

136379-59-4

Product Name

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

IUPAC Name

2-[2-[(5R,6R,7S,9S,11R,18R,19S)-19-amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Molecular Formula

C34H59NO14

Molecular Weight

705.8 g/mol

InChI

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23?,24?,25+,26+,27-,32+/m0/s1

InChI Key

CPCRJSQNWHCGOP-KUHXKYQKSA-N

SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Synonyms

fumonisin B3, fumonisin-B3

Canonical SMILES

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@H]([C@H](C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Description

The exact mass of the compound 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Fumonisins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fumonisin B3 and Toxicological Research

Fumonisin B3 is a well-studied toxin, and research has explored its toxic effects on various organisms. In vitro and in vivo studies have shown that Fumonisin B3 can disrupt sphingolipid metabolism, a vital cellular process []. This disruption can lead to cell death and various health problems.

Researchers are particularly interested in Fumonisin B3's potential role in esophageal cancer. Studies have found correlations between Fumonisin B3 exposure and increased esophageal cancer risk in certain populations []. However, more research is required to establish a definitive link.

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with the molecular formula C34H65NO17C_{34}H_{65}NO_{17} and a molecular weight of approximately 759.884 g/mol. This compound is categorized under various chemical classes including aromatic heterocycles, alcohols, amines, and carboxylic acids. Its structure features multiple functional groups such as amino, hydroxy, and carboxylic acid groups, contributing to its potential biological activity and reactivity .

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides.
  • Redox Reactions: Hydroxy groups can undergo oxidation or reduction depending on the reaction conditions.

These reactions are significant for modifying the compound's properties for various applications.

Research indicates that 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid exhibits potential biological activities. It has been linked to antifungal properties, particularly against pathogens such as Fusarium verticillioides, which is known for producing mycotoxins in maize. The compound may also influence metabolic pathways in plants, enhancing resistance against certain diseases .

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with simpler organic molecules containing the requisite functional groups.
  • Protecting Groups: Certain functional groups may be protected during the reaction sequence to prevent unwanted reactions.
  • Coupling Reactions: Key steps include coupling reactions where the amino group is linked to other functional groups through various coupling agents.
  • Purification: Final products are purified using techniques such as chromatography to isolate the desired compound from by-products.

This multi-step process emphasizes careful control of reaction conditions to achieve high yields and purity.

The unique structure of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid allows for diverse applications:

  • Agricultural Chemistry: As a potential fungicide or plant growth regulator.
  • Pharmaceuticals: Investigated for use in drug formulations targeting fungal infections.
  • Biotechnology: Used in metabolic studies and plant defense mechanisms.

Interaction studies have shown that this compound can interact with various biomolecules:

  • Protein Binding: It has been observed to bind to proteins involved in metabolic pathways, potentially altering their activity.
  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for fungal growth and development.
  • Cellular Uptake: Studies indicate that it can be taken up by plant cells, influencing metabolic responses .

Several compounds share structural similarities with 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid:

Compound NameMolecular FormulaUnique Features
Fumonisin B1C34H47N O19Known for its toxicity in animals; affects sphingolipid metabolism .
Fumonisin B2C34H65N O17Similar structure but with different biological activity .
Butanedioic AcidC4H6O4Simpler dicarboxylic acid; used in industrial applications but lacks complex biological activity .

The uniqueness of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid lies in its intricate structure that combines multiple functionalities conducive for specific biological interactions and applications in agriculture and pharmaceuticals.

XLogP3

0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

705.39355556 g/mol

Monoisotopic Mass

705.39355556 g/mol

Heavy Atom Count

49

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Carcinogens, Environmental

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Fumonisin B3

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

Dates

Modify: 2024-04-14

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